1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C16H19NO·HCl It is known for its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups may participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol hydrochloride: This compound has a similar structure but lacks the phenyl groups.
3-amino-2-methyl-1,1-diphenylpropan-1-ol: The non-hydrochloride form of the compound.
Uniqueness
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is unique due to the presence of both amino and phenyl groups, which contribute to its distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
14185-09-2 |
---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |
InChI Key |
OGVDEACSYKRHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Related CAS |
33860-73-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.